2-Chloroacetohydrazide hydrochloride

Description

BenchChem offers high-quality 2-Chloroacetohydrazide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroacetohydrazide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

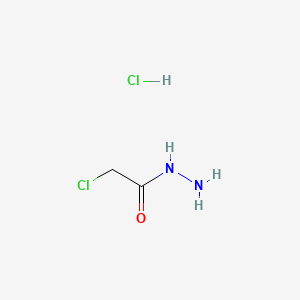

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloroacetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2O.ClH/c3-1-2(6)5-4;/h1,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWJXMVMOBKTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061224 | |

| Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868-83-7 | |

| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chloro-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloroacetohydrazide Hydrochloride

The following technical guide details the properties, synthesis, and applications of 2-Chloroacetohydrazide Hydrochloride , a critical bifunctional building block in medicinal chemistry.

A Bifunctional Lynchpin in Heterocyclic Synthesis and Covalent Drug Discovery

Executive Summary

2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) serves as a high-value intermediate in the synthesis of bioactive heterocycles.[1] Distinguished by its dual reactivity—possessing both an electrophilic

Physicochemical Profile & Identity

The hydrochloride salt is the preferred form for storage and handling due to the inherent instability and hygroscopicity of the free base.

| Property | Specification |

| IUPAC Name | 2-Chloroacetohydrazide hydrochloride |

| Common Synonyms | Chloroacetylhydrazide HCl; Chloroacetic acid hydrazide HCl |

| CAS Number | 868-83-7 |

| Molecular Formula | |

| Molecular Weight | 144.99 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether) |

| Melting Point | >160°C (Decomposes) |

| Acidity (pKa) | The hydrazide nitrogen is weakly basic; protonation occurs at the terminal amine.[1] |

| Stability | Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. |

Structural Reactivity Analysis

The utility of 2-chloroacetohydrazide hydrochloride stems from its orthogonal reactivity . It allows for sequential functionalization, enabling the rapid assembly of complex molecular architectures.

-

Nucleophilic Hydrazide (

): The terminal amino group is a potent nucleophile. It readily condenses with aldehydes and ketones to form hydrazones (Schiff bases) or reacts with activated carboxylic acids/esters to form diacylhydrazines. -

Electrophilic

-Carbon ( -

Cyclization Potential: Under dehydrating conditions (e.g.,

,

Visualization: Reactivity Pathways

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Caption: Divergent synthetic pathways originating from the 2-chloroacetohydrazide scaffold.

Applications in Drug Discovery[3][4][5]

4.1. Heterocyclic Library Generation

The primary application is the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles . These rings are privileged structures in medicinal chemistry, acting as bioisosteres for esters and amides with improved metabolic stability.

-

Mechanism: Reaction with

in alkaline solution yields the oxadiazole-2-thione or thiadiazole tautomers. -

Relevance: These cores are found in antimicrobial agents, anti-inflammatory drugs, and carbonic anhydrase inhibitors.

4.2. Covalent Fragment Screening (Targeted Protein Degradation)

Recent studies have identified the chloroacetohydrazide motif as a covalent warhead .

-

Target: Ubiquitin C-terminal Hydrolase L1 (UCHL1).

-

Mechanism: The

-chloro group undergoes nucleophilic attack by the active site cysteine of the enzyme, forming an irreversible covalent bond. This specific scaffold was identified via fragment-based screening to inhibit UCHL1, a target implicated in cancer metastasis and neurodegeneration [1].[2]

4.3. Impurity Profiling (Sitagliptin)

In the synthesis of Sitagliptin (Januvia), 2-chloroacetohydrazide is a known process impurity (Impurity 116).

-

Origin: It can arise from the reaction of hydrazine with chloroacetyl chloride or ethyl chloroacetate carryover.

-

Control: Due to its potential genotoxicity (alkylating agent), strict limits are enforced in pharmaceutical active ingredients (APIs).

Experimental Protocols

Protocol A: Synthesis of 2-Chloroacetohydrazide Hydrochloride

Note: This reaction is highly exothermic. Proper cooling is essential.

Reagents: Ethyl chloroacetate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent), HCl (conc. or gas).

-

Preparation: Dissolve ethyl chloroacetate (0.1 mol) in absolute ethanol (50 mL) and cool the solution to 0°C in an ice bath.

-

Addition: Add hydrazine hydrate (0.12 mol) dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is vigorous.

-

Stirring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-

Salt Formation: Cool the mixture back to 0°C. Add concentrated HCl dropwise (or bubble dry HCl gas) until the pH reaches ~2. A white precipitate will form.[3]

-

Isolation: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x) to remove unreacted hydrazine.

-

Drying: Dry under vacuum at 40°C.

-

Quality Control: Verify identity via melting point and

-NMR (

Protocol B: General Synthesis of 1,3,4-Oxadiazole-2-thiones

Context: Converting the hydrazide to a bioactive heterocycle.

-

Dissolution: Dissolve 2-chloroacetohydrazide HCl (10 mmol) in ethanol (30 mL).

-

Basification: Add KOH (22 mmol) dissolved in water (5 mL). Stir until clear.

-

Cyclization: Add carbon disulfide (

, 15 mmol) dropwise. Reflux the mixture for 6–8 hours. Evolution of -

Workup: Concentrate the solvent, dilute with water, and acidify with dilute HCl. The solid product (oxadiazole derivative) precipitates.

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis of the hydrochloride salt from ethyl chloroacetate.

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Precautions:

-

Wear nitrile gloves and a P95 respirator.

-

Handle in a fume hood to avoid inhalation of dust.

-

Incompatibility: Avoid contact with strong bases (liberates free hydrazine) and strong oxidizers.

-

References

-

Resnick, E., et al. (2024). "Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1." Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 12966164, 2-Chloroacetohydrazide hydrochloride." PubChem.

-

ChemScene. (n.d.). "2-Chloroacetohydrazide hydrochloride Product Information." ChemScene.

-

LookChem. (n.d.). "2-Chloroacetohydrazide hydrochloride CAS 868-83-7 Properties and Safety." LookChem.

-

Ishak, E. A., et al. (2024). "Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives." ResearchGate.[6]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. chemos.de [chemos.de]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. researchgate.net [researchgate.net]

2-Chloroacetohydrazide hydrochloride CAS number 868-83-7

An In-Depth Technical Guide to 2-Chloroacetohydrazide Hydrochloride (CAS 868-83-7)

Foreword: A Senior Application Scientist's Perspective

In the landscape of synthetic chemistry and drug discovery, certain building blocks distinguish themselves not by their complexity, but by their versatile reactivity and strategic utility. 2-Chloroacetohydrazide hydrochloride is a prime example of such a reagent. At first glance, it is a simple bifunctional molecule. However, a deeper analysis reveals a powerful tool for molecular construction. The inherent reactivity of the chloroacetyl group as an electrophile, combined with the nucleophilicity of the hydrazide moiety, creates a "push-pull" system that medicinal chemists and process scientists can exploit to forge a diverse array of complex molecular architectures.

This guide is structured to move beyond a simple recitation of facts. It is designed to provide a causal understanding of why this reagent is selected, how its reactivity is controlled, and where its application can be most impactful. We will explore its fundamental properties, delve into its synthetic utility with a focus on logical reaction pathways, and highlight its emerging role in cutting-edge therapeutic development, such as covalent inhibitor design. The protocols and workflows described herein are presented not merely as instructions, but as self-validating systems, encouraging critical thinking about reaction monitoring, purification, and characterization—the cornerstones of robust scientific practice.

Core Physicochemical & Safety Profile

Understanding the fundamental characteristics of 2-Chloroacetohydrazide hydrochloride is the prerequisite for its effective and safe utilization in any research or development setting. The hydrochloride salt form is deliberate, serving to enhance the compound's stability and aqueous solubility compared to its freebase counterpart, making it more amenable to handling and use in various reaction conditions.[1][2]

Physicochemical Data

The key properties of 2-Chloroacetohydrazide hydrochloride are summarized below. This data is essential for calculating molar equivalents, selecting appropriate solvents, and predicting physical behavior during reactions and work-ups.

| Property | Value | Source |

| CAS Number | 868-83-7 | PubChem[3] |

| Molecular Formula | C₂H₆Cl₂N₂O | ChemScene[4] |

| Molecular Weight | 144.99 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid | CymitQuimica[2] |

| Solubility | Soluble in water and ethanol | LookChem[1] |

| Boiling Point | 316.3°C at 760 mmHg (Predicted) | LookChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

GHS Safety & Handling Profile

As with any reactive chemical intermediate, stringent adherence to safety protocols is mandatory. The compound is classified with specific hazards that necessitate careful handling in a controlled laboratory environment.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

(Data sourced from ChemScene[4])

Recommended Handling & Storage Protocol:

-

Engineering Controls: Always handle this material within a certified chemical fume hood to avoid inhalation of dust or vapors.[5][6] Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[7]

-

Handling: Avoid dust generation and accumulation.[5] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][8] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4][8]

Synthesis & Reactivity: A Versatile Synthetic Hub

The synthetic value of 2-Chloroacetohydrazide hydrochloride lies in its predictable and versatile reactivity, which allows it to serve as a cornerstone for building more complex molecules, particularly heterocycles.[9][10]

General Synthesis Pathway

The synthesis of 2-Chloroacetohydrazide hydrochloride is typically achieved via a two-step process. The first step involves the reaction of an activated chloroacetic acid derivative (such as chloroacetyl chloride or a chloroacetate ester) with hydrazine. The second step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Caption: General synthesis workflow for 2-Chloroacetohydrazide hydrochloride.

The Duality of Reactivity: A Chemist's Toolkit

The power of this reagent comes from its two distinct reactive sites, which can be addressed selectively or used in tandem for cyclization reactions.

Caption: Reactivity and application hub of 2-Chloroacetohydrazide hydrochloride.

This dual reactivity makes it an ideal starting material for constructing a wide variety of heterocyclic systems, which are privileged structures in medicinal chemistry.[1][2][9] For instance, reaction with thiourea or thioamides leads to aminothiazoles, while reactions with carbon disulfide can initiate pathways to thiadiazoles.[11]

Application in Drug Discovery: Covalent Inhibition of UCHL1

A significant and modern application of the chloroacetohydrazide scaffold is in the design of covalent inhibitors for therapeutic targets.[12] Covalent inhibition offers advantages in potency and duration of action, and this scaffold provides a "warhead" capable of forming a stable bond with nucleophilic residues, such as cysteine, on a target protein.

A noteworthy example is the development of inhibitors for Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in cancer and neurodegenerative diseases.[12][13] Fragment screening identified the chloroacetohydrazide scaffold as a potent covalent inhibitor of UCHL1.[12]

Mechanism of Covalent Inhibition: The chloroacetyl group acts as a mild electrophile. The catalytic cysteine residue in the active site of UCHL1 acts as a nucleophile, attacking the carbon atom bearing the chlorine. This results in a nucleophilic substitution reaction where the chlorine atom is displaced, forming a stable thioether bond between the inhibitor and the enzyme, thereby inactivating it.

Caption: Mechanism of covalent inhibition of UCHL1 by a chloroacetohydrazide scaffold.

This targeted inactivation of UCHL1 has shown efficacy in cellular models of metastasis, validating this scaffold as a promising starting point for developing novel cancer therapeutics.[12]

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol provides a representative example of using 2-Chloroacetohydrazide hydrochloride to synthesize a heterocyclic compound. The causality is explained at each step to create a self-validating workflow.

Objective: To synthesize N-(4-phenylthiazol-2-yl)acetohydrazide via cyclocondensation of 2-chloroacetohydrazide hydrochloride and phenylthiourea.

Materials:

-

2-Chloroacetohydrazide hydrochloride (1.0 eq)

-

Phenylthiourea (1.0 eq)

-

Ethanol (as solvent)

-

Sodium acetate (1.1 eq, as base)

-

TLC plates (Silica gel 60 F254)

-

Mobile phase for TLC (e.g., 7:3 Ethyl Acetate:Hexane, requires optimization)

-

Deionized water

Procedure:

-

Reaction Setup & Reagent Charging (Causality: Neutralization & Solubilization):

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylthiourea (1.0 eq) and ethanol. Stir until fully dissolved.

-

Add sodium acetate (1.1 eq). This weak base is crucial to neutralize the hydrochloride salt of the starting material in situ, liberating the freebase 2-chloroacetohydrazide which is the active nucleophile for the subsequent reaction.

-

Add 2-Chloroacetohydrazide hydrochloride (1.0 eq) to the stirring solution.

-

-

Cyclocondensation Reaction (Causality: Heat to Overcome Activation Energy):

-

Heat the reaction mixture to reflux (approx. 78°C for ethanol). The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the thiourea sulfur onto the electrophilic chloroacetyl carbon, followed by intramolecular cyclization and dehydration to form the thiazole ring.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Spot the starting materials and the reaction mixture. The disappearance of starting materials and the appearance of a new, single product spot indicates reaction completion. This avoids unnecessary heating that could lead to side products.

-

-

Work-up & Isolation (Causality: Precipitation of Product):

-

Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. The organic product is typically insoluble in water and will precipitate out as a solid, separating it from the water-soluble salts (NaCl) and any remaining polar starting materials.

-

-

Purification (Causality: Removal of Impurities):

-

Collect the precipitated solid by vacuum filtration, washing the filter cake with cold water to remove residual salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). This process relies on the principle that the desired product has lower solubility in the cold solvent than the impurities, yielding a highly pure crystalline solid upon cooling.

-

-

Characterization (Causality: Structure Verification):

-

Dry the purified product under vacuum.

-

Obtain the melting point. A sharp melting point is an indicator of high purity.

-

Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm that the chemical structure matches the desired N-(4-phenylthiazol-2-yl)acetohydrazide. This provides definitive proof of a successful synthesis.[14]

-

Conclusion

2-Chloroacetohydrazide hydrochloride (CAS 868-83-7) is a quintessential example of a versatile and powerful building block in modern organic synthesis. Its value is derived from its predictable bifunctional reactivity, enabling the efficient construction of diverse and complex molecules, particularly the heterocycles that form the backbone of many pharmaceuticals and agrochemicals.[1][2] The recent application of its core scaffold in the design of covalent inhibitors, such as those for UCHL1, underscores its continued relevance in cutting-edge drug discovery.[12] A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in a safe and effective manner.

References

-

Title: Cas 868-83-7, 2-chloroacetohydrazide hydrochloride | Source: LookChem | URL: [Link]

- Title: CN111205266A - Synthetic method of 2-thiopheneacetic acid | Source: Google Patents | URL

-

Title: Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98% | Source: Cole-Parmer | URL: [Link]

-

Title: S S Cl Cl | Source: OPCW | URL: [Link]

-

Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides | Source: PMC - NIH | URL: [Link]

-

Title: Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 | Source: PubMed | URL: [Link]

-

Title: Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 | Source: ResearchGate | URL: [Link]

-

Title: (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | Source: ResearchGate | URL: [Link]

-

Title: Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | Source: PubChem | URL: [Link]

-

Title: 2-chloroacetohydrazide | CAS#:30956-28-6 | Source: Chemsrc | URL: [Link]

-

Title: Chloroacetyl hydrazine | C2H5ClN2O | CID 101883 | Source: PubChem - NIH | URL: [Link]

-

Title: SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY | Source: JournalAgent | URL: [Link]

-

Title: Synthesis, biological activity, and mechanism of action of new 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives, a potent and new classes of antileishmanial agents | Source: PubMed | URL: [Link]

-

Title: Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine | Source: PMC - PubMed Central | URL: [Link]

-

Title: Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents | Source: PubMed | URL: [Link]

-

Title: Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor | Source: ChemRxiv | URL: [Link]

-

Title: Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides | Source: RSC Publishing | URL: [Link]

-

Title: A Comprehensive Study on Synthesis of Heterocyclic Compound by Using Cyanoacetohydrazide Of Pyrazole | Source: ijarsct | URL: [Link]

-

Title: Toxic Substances Control Act (TSCA) Chemical Substance Inventory Volume IV User Guide and Indices to the Initial Inventory | Source: epa nepis | URL: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]

- 3. Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | CID 101882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Syntheses of Diheterocyclic Compounds Based on 2-Thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Covalent Fragment Screening and Optimization Identifies the Chloroacetohydrazide Scaffold as Inhibitors for Ubiquitin C-terminal Hydrolase L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Physicochemical Profiling & Solubility Guide: 2-Chloroacetohydrazide Hydrochloride

[1][2][3][4]

Executive Summary

2-Chloroacetohydrazide hydrochloride (CAS: 868-83-7) acts as a critical bifunctional building block in the synthesis of nitrogenous heterocycles and pharmaceutical intermediates.[1][2] Unlike its free base counterpart (CAS: 30956-28-6), the hydrochloride salt offers enhanced solid-state stability and shelf-life.[1][2] However, its utility is strictly governed by its solubility profile: it exhibits high solubility in protic polar solvents (water, lower alcohols) while remaining virtually insoluble in non-polar organic media.[1][2]

This guide provides a definitive technical analysis of the compound's solubility, offering researchers validated protocols for solubility determination and critical insights into its stability in solution—a frequent failure point in scale-up synthesis.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before establishing solubility protocols, it is essential to define the material's fundamental properties.[1][2] The hydrochloride salt exists as a protonated hydrazinium species, significantly altering its solvation thermodynamics compared to the neutral hydrazide.[1][2]

| Property | Data | Note |

| IUPAC Name | 2-Chloroacetohydrazide hydrochloride | |

| CAS Number | 868-83-7 (Salt); 30956-28-6 (Free Base) | Ensure correct CAS is sourced.[1][2][3] |

| Molecular Formula | C₂H₅ClN₂O[1][2][3][4][5] · HCl | |

| Molecular Weight | 144.99 g/mol | |

| Physical State | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage.[1][2] |

| Predicted pKa | ~3.5 (Hydrazinium ion); ~11.5 (Amide NH) | Salt is acidic in solution.[1][2] |

| H-Bond Donors | 2 | Facilitates high water solubility.[1][2] |

Solubility Data Analysis

Qualitative Solubility Profile

The solubility of 2-chloroacetohydrazide hydrochloride follows the "like dissolves like" principle, driven by ionic dipole interactions and hydrogen bonding.[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH < 7) | High | Solvation of ionic species ( |

| Lower Alcohols | Methanol, Ethanol | High to Moderate | H-bonding capability supports dissolution; decreases with alkyl chain length.[1][2] |

| Polar Aprotic | DMSO, DMF | High | High dielectric constant stabilizes the salt.[1][2] |

| Ethers | Diethyl Ether, THF | Insoluble | Lack of sufficient polarity to overcome lattice energy.[1][2] |

| Hydrocarbons | Hexane, Toluene | Insoluble | Hydrophobic exclusion.[1][2] |

Stability in Solution (Critical Warning)

While soluble in water, 2-chloroacetohydrazide hydrochloride is kinetically unstable in aqueous solution over prolonged periods , particularly at elevated pH.[1][2]

-

Hydrolysis Risk: The

-chloro group is susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions, leading to 2-hydroxyacetohydrazide or polymerization.[1][2] -

Recommendation: Prepare aqueous solutions immediately prior to use.[1][2] Do not store stock solutions. Maintain acidic pH to retard nucleophilic substitution at the alkyl chloride.[1][2]

Experimental Methodologies

As specific quantitative solubility values (mg/mL) vary by batch purity and crystalline polymorph, researchers must validate solubility empirically.[1][2] Below is a self-validating protocol for Gravimetric Solubility Determination.

Protocol A: Gravimetric Solubility Determination (Standard Shake-Flask)

Objective: Determine the saturation solubility (

-

Preparation: Weigh 100 mg of 2-Chloroacetohydrazide HCl into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).[1][2]

-

Equilibration:

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until a constant mass is achieved (

). -

Calculation:

Protocol B: Visual Solubility Screen (Rapid Pass/Fail)

Objective: Quickly assess solvent compatibility for synthesis.

Synthetic Applications & Pathway Visualization[1][3]

The solubility profile directly dictates the synthetic utility of this compound.[1][2] It is primarily used to introduce the hydrazide motif or the chloromethyl group into larger scaffolds.[1][2]

Key Reaction Pathways[1][3]

-

Hydrazone Formation: Reaction with aldehydes/ketones in Ethanol/Water.[1][2]

-

Heterocyclization: Reaction with nitriles or thiocyanates to form aminothiazoles or pyrazoles.[1][2]

-

Nucleophilic Substitution: Displacement of the Chloride by amines or thiols.[1][2]

Workflow Diagram

The following diagram illustrates the decision logic for solvent selection based on the intended synthetic pathway.

Figure 1: Solvent selection logic for 2-Chloroacetohydrazide HCl based on synthetic intent.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101882, Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1). Retrieved February 6, 2026, from [Link]

-

LookChem. CAS 868-83-7 Properties and Applications. Retrieved February 6, 2026, from [Link][1][2]

-

Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2][6] (Contextual reference for chloroacetamide derivatives solubility behavior).

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 868-83-7: Acetic acid, 2-chloro-, hydrazide, hydrochlo… [cymitquimica.com]

- 3. Acetic acid, 2-chloro-, hydrazide, hydrochloride (1:1) | C2H6Cl2N2O | CID 101882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-Chloroacetohydrazide CAS#: 30956-28-6 [m.chemicalbook.com]

- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Chloroacetylhydrazide and 2-Chloroacetohydrazide Hydrochloride: A Comparative Analysis for Synthetic and Medicinal Chemistry

Introduction: The Tale of Two Reagents

In the landscape of modern synthetic and medicinal chemistry, chloroacetylhydrazide and its hydrochloride salt, 2-chloroacetohydrazide hydrochloride, stand out as exceptionally versatile and powerful building blocks. These reagents are instrumental in the construction of a wide array of heterocyclic compounds, which form the backbone of numerous pharmaceutical and agrochemical agents.[1] While structurally similar, the distinction between the free base (chloroacetylhydrazide) and its hydrochloride salt is of paramount importance in experimental design, directly influencing factors such as solubility, stability, handling, and reactivity.

This in-depth technical guide provides a comprehensive comparison of these two critical reagents. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical principles and field-proven insights to empower rational decision-making in the laboratory. We will delve into their synthesis, explore their distinct physicochemical properties, dissect their reactivity, and provide practical, step-by-step methodologies for their application.

Part 1: Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between chloroacetylhydrazide and its hydrochloride salt lies in the protonation of the terminal nitrogen of the hydrazide moiety. This seemingly minor modification has profound implications for the compound's physical properties, which are crucial for its practical application in a laboratory setting. The hydrochloride salt form generally enhances stability and solubility in aqueous solutions, making it easier to handle and use in many chemical reactions.[1]

| Property | Chloroacetylhydrazide (Free Base) | 2-Chloroacetohydrazide Hydrochloride (Salt) | Rationale for Difference |

| Chemical Formula | C₂H₅ClN₂O | C₂H₆Cl₂N₂O | Addition of HCl to the free base. |

| Molecular Weight | 108.53 g/mol | 144.99 g/mol [2] | The molecular weight of the salt includes the mass of HCl. |

| Appearance | White to off-white solid | White crystalline solid[1] | The salt's ionic nature typically promotes the formation of a crystalline lattice. |

| Solubility | Soluble in polar organic solvents. | Soluble in water and ethanol.[1] | The ionic character of the hydrochloride salt significantly increases its polarity and ability to form hydrogen bonds with protic solvents like water. |

| Melting Point | Data not readily available | Data not readily available | Salts generally have higher melting points than their corresponding free bases due to strong ionic interactions. |

| Boiling Point | Data not readily available | 316.3°C at 760 mmHg[1] | The high boiling point of the salt is indicative of its low volatility and strong intermolecular forces. |

| Stability & Storage | Can be less stable over time. | More stable, particularly in aqueous solutions.[1] Recommended storage at 4°C under nitrogen.[2] | Protonation of the nucleophilic nitrogen in the salt form reduces its susceptibility to degradation pathways such as oxidation or unwanted side reactions. |

| CAS Number | 109-72-8 | 868-83-7[2] | The free base and its salt are registered as distinct chemical entities. |

Part 2: Synthesis and Handling: From Precursor to Product

The synthesis of 2-chloroacetohydrazide hydrochloride is a straightforward two-step process commencing from readily available starting materials. The initial step involves the formation of the free base, chloroacetylhydrazide, followed by its conversion to the more stable hydrochloride salt.

Synthesis Pathway

The overall synthetic route involves the acylation of hydrazine with chloroacetyl chloride to form the hydrazide, which is then protonated with hydrochloric acid.

Caption: Key reactive sites on the chloroacetylhydrazide molecule.

The Electrophilic Chloroacetyl Group

The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon highly electrophilic. This site is prone to nucleophilic substitution reactions, allowing for the facile introduction of the chloroacetylhydrazide moiety onto various molecular scaffolds. This reactivity is fundamental to its role as an alkylating agent.

The Nucleophilic Hydrazide Group

The terminal nitrogen atom of the hydrazide group possesses a lone pair of electrons, rendering it nucleophilic. This site readily reacts with electrophiles, most notably the carbonyl carbon of aldehydes and ketones, to form stable hydrazone linkages. [3]This reaction is a cornerstone of dynamic covalent chemistry and is widely used to construct complex molecules.

The Impact of Protonation on Reactivity

In 2-chloroacetohydrazide hydrochloride, the terminal nitrogen is protonated to form a hydrazinium cation (-NH-NH₃⁺). This has a critical impact on its reactivity:

-

Reduced Nucleophilicity: The positive charge on the hydrazinium ion significantly reduces the nucleophilicity of the terminal nitrogen. Consequently, 2-chloroacetohydrazide hydrochloride will not directly react with carbonyls under neutral or acidic conditions.

-

In-situ Generation of the Free Base: To utilize the hydrochloride salt in reactions requiring the nucleophilic hydrazide (e.g., hydrazone formation), the free base must be generated in situ. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, sodium acetate, or sodium bicarbonate) to the reaction mixture. The base neutralizes the hydrochloric acid, liberating the free chloroacetylhydrazide to participate in the desired reaction.

This ability to store a reactive nucleophile as a stable, non-reactive salt and generate it on demand is a significant advantage in terms of shelf-life and handling.

Part 4: Applications in Drug Development and Heterocyclic Synthesis

The dual reactivity of chloroacetylhydrazide makes it a prized synthon for building a diverse range of heterocyclic structures, many of which exhibit potent biological activities.

-

Synthesis of Azetidinones: Chloroacetylhydrazide derivatives can be used in cyclization reactions with Schiff bases to form azetidin-2-ones (β-lactams), a core structure in many antibiotic drugs. [4]* Synthesis of Triazoles: These reagents are valuable precursors for the synthesis of 1,2,4-triazole rings, which are found in numerous antifungal and anticancer agents. [5][6]* Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or other suitable precursors can lead to the formation of pyrazole derivatives, a class of compounds with a broad spectrum of pharmacological activities. [7][8]

Exemplary Experimental Workflow: Synthesis of a Hydrazone Derivative

This protocol details the synthesis of a hydrazone from 2-chloroacetohydrazide hydrochloride and an aromatic aldehyde, a common intermediate in the synthesis of more complex heterocyclic systems.

Caption: Experimental workflow for hydrazone synthesis.

Step-by-Step Methodology:

-

Reagents: To a solution of an aromatic aldehyde (1.0 eq) in ethanol, add 2-chloroacetohydrazide hydrochloride (1.05 eq).

-

In-situ Free Base Generation: Add triethylamine (1.1 eq) to the mixture to neutralize the HCl and liberate the free hydrazide. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol and then with water to remove any remaining salts and impurities. Dry the purified product under vacuum.

Part 5: Analytical Characterization

Confirming the identity and purity of chloroacetylhydrazide, its hydrochloride salt, and their derivatives is crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For 2-chloroacetohydrazide hydrochloride, one would expect to see a singlet for the CH₂ protons adjacent to the chlorine and carbonyl group, typically in the range of 4.0-4.5 ppm. The NH and NH₃⁺ protons will appear as broad singlets, often further downfield, and their chemical shifts can be concentration and solvent-dependent. [9][10] * ¹³C NMR: The carbonyl carbon signal would be expected around 165-170 ppm, while the CH₂ carbon signal would appear around 40-45 ppm. [11]* Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Key characteristic peaks for the hydrochloride salt would include a strong C=O (amide I) stretch around 1680-1700 cm⁻¹, N-H bending vibrations around 1600-1640 cm⁻¹, and broad absorptions in the 2400-3200 cm⁻¹ region corresponding to the N-H stretches of the hydrazinium ion.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak for the free base (chloroacetylhydrazide) at m/z corresponding to [M+H]⁺.

-

Conclusion

Chloroacetylhydrazide and 2-chloroacetohydrazide hydrochloride are not interchangeable reagents; they are two forms of the same valuable synthon, each with distinct advantages. The free base is the reactive species in nucleophilic reactions, while the hydrochloride salt offers superior stability, solubility, and ease of handling, making it the preferred form for storage and many applications. A thorough understanding of their properties and the ability to interconvert them in situ are essential skills for the modern synthetic chemist. By mastering the use of these reagents, researchers can unlock efficient pathways to novel and complex molecules with significant potential in drug discovery and development.

References

- Google Patents. (n.d.). Preparation method for 1-(chloracetyl)-2-(trifluoroacetyl) hydrazine.

-

LookChem. (n.d.). Cas 868-83-7, 2-chloroacetohydrazide hydrochloride. Retrieved February 6, 2026, from [Link]

- Yella, R. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Synlett, 23(13), 1989-1990.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1-10.

- Moawad, E. B. (n.d.). Synthesis of Some New Heterocyclic Compounds with Expected Potential Biological Activity. Journal of the Faculty of Pharmacy of Gazi University, 10(2), 237-244.

- Shafiei, M., et al. (2022).

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved February 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 6, 2026, from [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Retrieved February 6, 2026, from [Link]

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1-10.

- Al-Omar, M. A., & Amr, A. E. G. E. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(11), 8313-8323.

-

ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH. Retrieved February 6, 2026, from [Link]

- Langford, S. J., et al. (2021). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 198, 114011.

-

ChemTube3D. (n.d.). Hydrazone formation. Retrieved February 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved February 6, 2026, from [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved February 6, 2026, from [Link]

-

YouTube. (2012, February 16). Hydrazine I Hydrazone formation I Give Reason. Retrieved February 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved February 6, 2026, from [Link]

- Kumar, A., et al. (2010). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 15(1), 411-420.

-

European Patent Office. (2001). Process for the preparation of pyrazoles. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved February 6, 2026, from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US4434292A - Process for the preparation of pyrazole.

-

Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Retrieved February 6, 2026, from [Link]

-

orientjchem.org. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Retrieved February 6, 2026, from [Link]

- Candeias, N. R., et al. (2011).

-

YouTube. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Retrieved February 6, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistryjournal.net [chemistryjournal.net]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activities of Hydrazide Derivatives

Abstract

Hydrazide derivatives, characterized by the reactive hydrazone functional group (-C(=O)NHNH₂), represent a versatile and highly significant class of compounds in medicinal chemistry. Their structural adaptability allows for the synthesis of a vast array of derivatives that exhibit a broad spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological properties of hydrazide-hydrazone derivatives, including their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the established experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview to inform and guide future research in this promising field.

Introduction: The Chemical Versatility and Biological Significance of Hydrazide Derivatives

Hydrazides and their corresponding hydrazone derivatives are a cornerstone in the development of novel therapeutic agents.[1][2] The core structure, containing an azometine –NHN=CH– proton, provides a reactive scaffold for chemical modification, leading to a diverse library of compounds with varied pharmacological profiles.[3] These compounds are synthesized through the condensation of hydrazides with aldehydes or ketones, a relatively straightforward reaction that allows for extensive structural diversification.[4]

The significance of this class of compounds was first highlighted by the discovery and clinical success of Isonicotinic acid hydrazide (Isoniazid, INH) as a potent anti-tubercular agent.[1][3] This seminal finding spurred extensive research into other hydrazide derivatives, revealing a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[3][5][6] The ability of the hydrazone moiety to interact with various biological targets, coupled with its favorable pharmacokinetic properties, makes this class of compounds a continued focus of drug discovery efforts.[7][8]

Broad-Spectrum Biological Activities of Hydrazide Derivatives

The structural diversity of hydrazide-hydrazones translates into a wide array of biological activities, making them promising candidates for treating a multitude of diseases.

Antimicrobial and Antitubercular Activity

Hydrazide derivatives are most renowned for their antimicrobial effects, particularly against Mycobacterium tuberculosis.[3][9]

-

Antitubercular Activity: The archetypal hydrazide derivative, Isoniazid (INH), is a cornerstone of first-line tuberculosis treatment.[10] INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[10] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids—critical components of the mycobacterial cell wall.[10][11] This disruption of the cell wall leads to bacterial death. The development of resistance to INH, often through mutations in the katG gene, is a significant clinical challenge.[10]

-

Antibacterial and Antifungal Activity: Beyond tuberculosis, numerous hydrazide-hydrazone derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[1][5][9] Their mechanisms of action can vary, but often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[12] The ease of their synthesis allows for the creation of large libraries for screening against various pathogens, including multidrug-resistant strains.[13][14]

Anticancer Activity

A growing body of evidence supports the potential of hydrazide derivatives as anticancer agents.[8][15] Their cytotoxic effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[15][16]

-

Mechanisms of Action: The anticancer mechanisms of hydrazide-hydrazones are diverse. Some derivatives have been shown to act as iron chelators, depriving cancer cells of this essential element.[17] Others can interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[18] For instance, certain derivatives have been found to increase the activation of caspase-3, a key enzyme in the apoptotic cascade.[15]

-

Structure-Activity Relationship (SAR): Studies have shown that the anticancer potency of hydrazide-hydrazones can be significantly influenced by the nature and position of substituents on the aromatic rings.[15] For example, the incorporation of heterocyclic rings, such as pyrrole, has been shown to enhance cytotoxicity against prostate, breast, and colon cancer cell lines.[15]

Anti-inflammatory Activity

Hydrazide derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[19] Many of these compounds exhibit potent anti-inflammatory effects in preclinical models, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Mechanism of Action: The anti-inflammatory properties of hydrazide-hydrazones are often linked to their ability to inhibit key inflammatory mediators. Evidence suggests that the hydrazone moiety can act as a pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[6] Some derivatives have also been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and the transcription factor NF-κB, both of which play crucial roles in inflammation.[1]

-

SAR Insights: The anti-inflammatory activity is highly dependent on the chemical structure. For example, the presence of nitro groups or halogens on the aromatic rings has been shown to enhance anti-inflammatory potency.[19]

Anticonvulsant Activity

The search for new antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of hydrazide derivatives as potential anticonvulsants.[20] Numerous studies have demonstrated the anticonvulsant potential of this class of compounds in various animal models of epilepsy.[8][20]

-

Structural Features for Activity: The anticonvulsant activity of hydrazide-hydrazones is often associated with the presence of an aryl or heteroaryl moiety, a two-atom linker (like -CO-NH-), and a terminal lipophilic group.[21] Modifications to these structural components can significantly impact their anticonvulsant profile.

Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of hydrazide derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.[12][22]

Key structural features that can be modulated to optimize biological activity include:

-

The nature of the aldehyde or ketone precursor: The aromatic or heterocyclic ring system introduced from the carbonyl compound significantly influences the compound's interaction with biological targets.

-

Substituents on the aromatic rings: The electronic and steric properties of substituents can dramatically alter the potency and selectivity of the derivative.[22][23]

-

The hydrazide moiety: While the core hydrazide structure is often maintained, modifications can be made to fine-tune the compound's physicochemical properties.

The general workflow for the synthesis and evaluation of hydrazide derivatives is a cyclical process of design, synthesis, biological testing, and SAR analysis, which informs the next round of design.

Caption: Iterative workflow for the development of hydrazide derivatives.

Experimental Protocols for Synthesis and Biological Evaluation

The following sections provide standardized, step-by-step methodologies for the synthesis and biological evaluation of hydrazide derivatives. These protocols are designed to be self-validating by including necessary controls and clear endpoints.

General Protocol for the Synthesis of Hydrazide-Hydrazone Derivatives

This protocol describes a typical condensation reaction to form a hydrazone from a hydrazide and an aldehyde.[13][24]

Rationale: This two-step synthesis is a common and efficient method. The first step creates the key hydrazide intermediate. The second step, a condensation reaction, is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

Materials:

-

Substituted carboxylic acid methyl ester

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Substituted aldehyde

-

Glacial acetic acid

-

Ethanol

-

Appropriate deuterated solvents for NMR (e.g., DMSO-d₆)

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the Hydrazide Intermediate [24]

-

Dissolve the substituted carboxylic acid methyl ester (1 equivalent) in methanol.

-

Add hydrazine hydrate (1.5-2 equivalents) dropwise to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid hydrazide is typically purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of the Hydrazide-Hydrazone Derivative [13]

-

Dissolve the synthesized hydrazide (1 equivalent) in ethanol.

-

Add the substituted aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

If necessary, purify the product further by column chromatography or recrystallization.

Characterization:

-

Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

-

Determine the melting point and assess the purity by elemental analysis.

Protocol for In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized hydrazide derivative against a panel of microorganisms.[25][26]

Rationale: The broth microdilution method is a standardized and quantitative technique to assess antimicrobial activity.[25] It allows for the determination of the lowest concentration of a compound that inhibits visible microbial growth, providing a clear and reproducible endpoint.

Materials:

-

Synthesized hydrazide derivative

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the hydrazide derivative in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well plate to achieve a range of concentrations.

-

Prepare a microbial inoculum adjusted to the turbidity of a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[27]

-

Inoculate each well (except for the sterility control) with the microbial suspension.

-

Include a positive control (broth with a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible growth. The result can also be read using a microplate reader.

Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[28][29][30]

Rationale: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28][31] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Materials:

-

Synthesized hydrazide derivative

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[15]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Positive control cytotoxic drug (e.g., Paclitaxel, Doxorubicin)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[30]

-

Prepare various concentrations of the hydrazide derivative in the culture medium and add them to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.[29][30]

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.[29]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[30]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Case Study: Isoniazid - A Paradigm of Hydrazide-Based Drug Discovery

Isoniazid (INH) remains the most prominent example of a clinically successful hydrazide derivative. Its discovery in the 1950s revolutionized the treatment of tuberculosis.[32]

The mechanism of action of INH is a classic example of bioactivation.

Caption: Mechanism of action of Isoniazid (INH).

The story of INH underscores the potential of hydrazide derivatives. However, the emergence of INH-resistant M. tuberculosis strains highlights the continuous need for novel antimicrobial agents.[10] Current research focuses on developing new hydrazide derivatives that can overcome existing resistance mechanisms.

Future Perspectives and Challenges

The field of hydrazide derivative research is vibrant and continues to evolve. Future directions include:

-

Development of multi-target agents: Designing single molecules that can modulate multiple biological targets to treat complex diseases like cancer or neurodegenerative disorders.

-

Combating drug resistance: Synthesizing novel hydrazide derivatives with different mechanisms of action to overcome resistance to existing drugs.[33]

-

Improving pharmacokinetic profiles: Modifying the hydrazide scaffold to enhance drug-like properties such as solubility, bioavailability, and metabolic stability.

The primary challenge remains the translation of promising preclinical candidates into clinically effective drugs. This requires rigorous evaluation of their efficacy, safety, and toxicological profiles.

Conclusion

Hydrazide derivatives represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. Their synthetic accessibility and diverse biological activities make them an invaluable source of lead compounds for drug discovery.[2][7] Through a deeper understanding of their mechanisms of action and structure-activity relationships, researchers can continue to harness the therapeutic potential of this versatile class of molecules to address unmet medical needs. This guide provides a foundational framework of the core principles and methodologies to aid scientists in this endeavor.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

-

A review on biological activities of hydrazone derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2146–2167. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Molecules, 27(24), 8919. [Link]

-

Araya-Sibaja, A. M., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules, 29(11), 2535. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

- Singh, N., et al. (2015). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research, 7(12), 649-663.

-

Kumar, A., et al. (2018). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. International Journal of Medicinal Chemistry, 2018, 1-15. [Link]

- A systematic review on the synthesis and biological activity of hydrazide derivatives. (2017). Hygeia Journal for Drugs and Medicines, 9(1), 1-20.

- A review exploring biological activities of hydrazones. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 21-27.

- Anticonvulsant potential of Hydrazone derivatives. (2016). Scholars Academic Journal of Pharmacy, 5(11), 421-428.

-

de Sousa, M., et al. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 11, 1249767. [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (2022). Molecules, 27(15), 4983. [Link]

- Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. (2023). The Pharmaceutical and Chemical Journal, 10(3), 66-76.

-

Isoniazid. (2024). In StatPearls. StatPearls Publishing. Retrieved January 29, 2026, from [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

-

Misiak, M., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(22), 5340. [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2015). Molecules, 20(10), 18888–18906. [Link]

-

Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Structure Activity Relationship of Brevenal Hydrazide Derivatives. (2019). Marine Drugs, 17(8), 468. [Link]

-

Al-Warhi, T., et al. (2022). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 27(13), 4241. [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics, 11(11), 1599. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50822. [Link]

-

What is the mechanism of Isoniazid? (2024). Patsnap Synapse. Retrieved January 29, 2026, from [Link]

-

Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. (2023). ACS Omega, 8(9), 8567–8580. [Link]

-

Anti-inflammatory Activities of Novel Derivatives of Hydrazide-Hydrazones. (2012). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. (2020). Journal of Leukocyte Biology, 108(2), 639–651. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(12), e22933. [Link]

-

Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2022). Journal of Fungi, 8(11), 1184. [Link]

- Synthesis and anticonvulsant activity of some chalcones incorporated hydrazide derivatives. (2015). Der Pharma Chemica, 7(1), 133-139.

-

Cell sensitivity assays: the MTT assay. (2011). Methods in Molecular Biology, 731, 237-245. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). Molecules, 29(15), 3536. [Link]

-

Isoniazid. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

- Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(10), 108-111.

-

Structural activity relationship of synthesized hydrazones derivatives. (2020). European Journal of Medicinal Chemistry, 208, 112836. [Link]

- Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium. (2020). Google Patents.

- Synthesis and Biological Evaluation of Hydrazide based Formamides Derivatives. (2013).

-

Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2022). PSE Community. Retrieved January 29, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (2019). Springer Nature Experiments. Retrieved January 29, 2026, from [Link]

-

Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. (2014). Scientifica, 2014, 1-10. [Link]

-

What Is Isoniazid, Mechanism of Action How It Works. (2023). YouTube. Retrieved January 29, 2026, from [Link]

Sources

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tpcj.org [tpcj.org]

- 9. researchgate.net [researchgate.net]

- 10. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium - Google Patents [patents.google.com]

- 15. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. saspublishers.com [saspublishers.com]

- 21. jocpr.com [jocpr.com]

- 22. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. jsirjournal.com [jsirjournal.com]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. atcc.org [atcc.org]

- 31. researchgate.net [researchgate.net]

- 32. Isoniazid - Wikipedia [en.wikipedia.org]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide on 2-Chloroacetohydrazide Hydrochloride for Novel Compound Synthesis

Foreword: Unlocking Molecular Diversity

In the landscape of modern drug discovery and materials science, the strategic selection of versatile chemical building blocks is paramount. These foundational molecules are the starting points for constructing vast libraries of novel compounds with diverse functionalities. Among these, 2-chloroacetohydrazide hydrochloride has emerged as a particularly valuable synthon. Its unique bifunctional nature, combining a reactive electrophilic chloroacetyl group with a nucleophilic hydrazide moiety, provides a powerful platform for accessing a wide array of complex molecular architectures, particularly heterocyclic systems of significant pharmacological interest. This guide offers an in-depth exploration of 2-chloroacetohydrazide hydrochloride, from its fundamental properties to its practical application in the synthesis of novel compounds, providing researchers with the technical insights necessary to leverage its full synthetic potential.

Core Characteristics of 2-Chloroacetohydrazide Hydrochloride

2-Chloroacetohydrazide hydrochloride is a white crystalline solid that is soluble in water and ethanol.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a convenient reagent for a variety of chemical transformations.[1]

| Property | Value | Source |

| CAS Number | 868-83-7 | [1][2] |

| Molecular Formula | C₂H₆Cl₂N₂O | [1][2] |

| Molecular Weight | 144.99 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water and ethanol | [1] |

The true synthetic utility of this compound lies in its dual reactivity. The presence of a labile chlorine atom alpha to a carbonyl group makes it an excellent electrophile for reactions with a wide range of nucleophiles.[3] Concurrently, the hydrazide functional group can act as a binucleophile, participating in cyclization and condensation reactions.[4][5] This duality is the cornerstone of its application in constructing complex molecular frameworks.

The Strategic Advantage in Synthesis: A Mechanistic Perspective

The power of 2-chloroacetohydrazide hydrochloride as a synthetic tool stems from the predictable and controllable reactivity of its functional groups. Understanding the underlying mechanisms is crucial for designing efficient and selective synthetic routes.

The Electrophilic Nature of the Chloroacetyl Moiety

The chloroacetyl group is a potent electrophile due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the α-carbon susceptible to nucleophilic attack. This reactivity allows for the facile introduction of the acetohydrazide scaffold onto a variety of molecules.

Typical Nucleophilic Substitution Workflow

Caption: Workflow for nucleophilic substitution on 2-chloroacetohydrazide.

This reactivity has been successfully exploited in the synthesis of N-substituted acetamides, which are precursors to a variety of biologically active molecules.[3][6] The choice of solvent and base is critical in these reactions to control the rate and selectivity of the substitution. Aprotic polar solvents like DMSO are often employed to enhance the nucleophilicity of the attacking species.[7]

The Versatility of the Hydrazide Group in Cyclizations

The hydrazide moiety is a key player in the construction of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.[4][8] The two nitrogen atoms of the hydrazide can act as nucleophiles, enabling reactions with various electrophiles to form stable five- or six-membered rings.

Generalized Heterocycle Synthesis Pathway

Caption: Conceptual pathway for heterocycle synthesis.

This reactivity is fundamental to the synthesis of important heterocyclic systems such as pyrazoles and triazoles.[9][10][11][12] The specific reaction conditions, such as pH and temperature, can influence the regioselectivity of the cyclization.[13]

Applications in Novel Compound Synthesis: Protocols and Insights

The true measure of a chemical building block is its utility in practical synthesis. 2-Chloroacetohydrazide hydrochloride has proven its worth in the synthesis of a diverse range of compounds with significant biological activities.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. 2-Chloroacetohydrazide hydrochloride can serve as a key precursor for the synthesis of substituted pyrazoles.

Exemplary Protocol for Pyrazole Synthesis

This protocol is a generalized representation and may require optimization for specific substrates.

-